![molecular formula C29H29NO B14278487 N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine CAS No. 138417-54-6](/img/structure/B14278487.png)
N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by its biphenyl structure with methoxy and ethylphenyl substituents, making it a significant molecule in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine typically involves the reaction of 4-ethylphenylamine with 4-methoxy[1,1’-biphenyl]-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in an organic solvent like toluene. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the methoxy or ethyl groups are replaced by other substituents using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-Diphenyl-N,N’-bis(3-methylphenyl)-[1,1’-biphenyl]-4,4’-diamine
- N,N’-Diphenyl-N,N’-bis(1-naphthyl)-[1,1’-biphenyl]-4,4’-diamine
- 4,4’-Bis[N-(p-tolyl)-N-phenylamino]biphenyl
Uniqueness
N,N-Bis(4-ethylphenyl)-4’-methoxy[1,1’-biphenyl]-4-amine is unique due to its specific substituents, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propiedades
Número CAS |
138417-54-6 |
|---|---|
Fórmula molecular |
C29H29NO |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
4-ethyl-N-(4-ethylphenyl)-N-[4-(4-methoxyphenyl)phenyl]aniline |
InChI |
InChI=1S/C29H29NO/c1-4-22-6-14-26(15-7-22)30(27-16-8-23(5-2)9-17-27)28-18-10-24(11-19-28)25-12-20-29(31-3)21-13-25/h6-21H,4-5H2,1-3H3 |
Clave InChI |
FMISCDLUSRZAAM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N(C2=CC=C(C=C2)CC)C3=CC=C(C=C3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


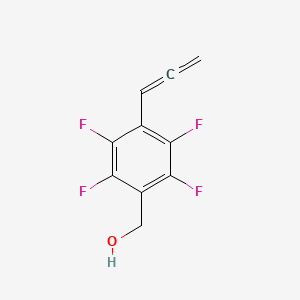
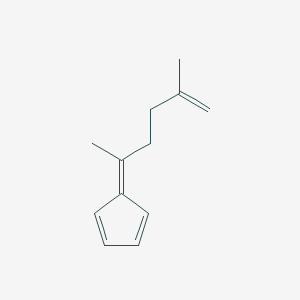
![5-Methyl-4-[(trimethoxysilyl)methyl]oxolan-2-one](/img/structure/B14278409.png)
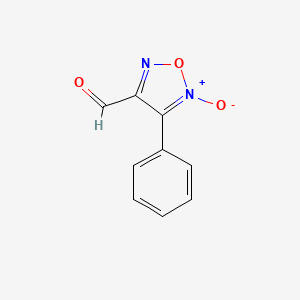
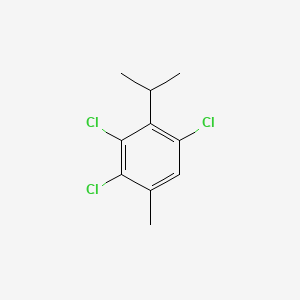

![2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal](/img/structure/B14278443.png)

![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
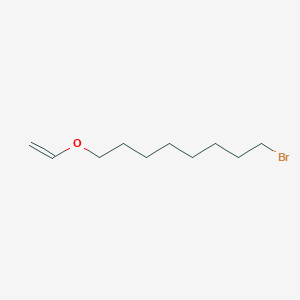

![[2-Sulfanylidene-3-(2,3,4-trifluorophenyl)-2,3-dihydro-1,3-thiazol-4-yl]methyl acetate](/img/structure/B14278464.png)
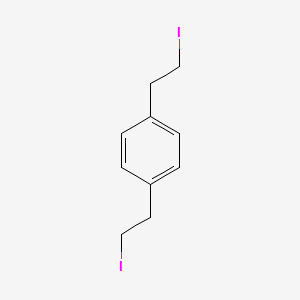
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
